1-(Dimethylamino)-2-methylpropan-2-OL
Overview
Description
Synthesis Analysis
The synthesis of substances similar to 1-(Dimethylamino)-2-methylpropan-2-OL involves complex chemical pathways and can result in a variety of by-products, depending on the synthetic route chosen. For instance, a review of the impurity profiling and synthetic routes for manufacturing certain amphetamine-type substances highlights the complexity of synthesizing nitrogen-containing compounds and the importance of understanding the potential contaminants and intermediates formed during these processes (Stojanovska et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-(Dimethylamino)-2-methylpropan-2-OL, like other similar compounds, is crucial in determining its chemical behavior and interactions. The study of methylene-linked liquid crystal dimers, for example, provides insights into how molecular structure influences the physical properties and phase behavior of materials, which can be relevant for understanding the structural characteristics of 1-(Dimethylamino)-2-methylpropan-2-OL (Henderson & Imrie, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of N,N-dimethyl enaminones provide a framework for understanding the reactions and chemical behavior of compounds like 1-(Dimethylamino)-2-methylpropan-2-OL. These studies reveal the potential for a diverse range of chemical transformations and highlight the biological relevance of these compounds (Gaber et al., 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and vapor pressure, are fundamental for understanding its behavior in various environments and applications. While specific studies on 1-(Dimethylamino)-2-methylpropan-2-OL's physical properties were not identified, analogous research on related compounds provides a basis for predicting these characteristics.
Chemical Properties Analysis
The chemical properties of 1-(Dimethylamino)-2-methylpropan-2-OL, such as acidity/basicity, reactivity with other chemicals, stability under different conditions, and its behavior as a solvent or reactant, are essential for its application in scientific research. Again, while direct studies on this compound are limited, the chemical properties of similar substances, such as the behavior of dimethyl sulfoxide in mixtures, offer insights into how 1-(Dimethylamino)-2-methylpropan-2-OL might interact in chemical reactions (Kiefer et al., 2011).
Scientific Research Applications
Synthesis of Antidepressants : Chiral 3-(dimethylamino)-1-phenylpropan-1-ol and 3-(dimethylamino)-1-(2-thienyl)-1-ol, derivatives of 1-(Dimethylamino)-2-methylpropan-2-OL, are important intermediates in the synthesis of antidepressants (Zhang et al., 2015).
Solvatochromic Behavior Study : The compound is used in the study of solvatochromic behavior in various binary solvent mixtures, indicating its relevance in understanding solute-solvent interactions (Giusti et al., 2009).
Study of (Dimethylamino)methyl Radical : It plays a role in the study of the (dimethylamino)methyl radical, showcasing its utility in understanding radical chemistry and collisional neutralization (Shaffer et al., 1993).
Investigation of Mannich Bases Decomposition : It's used in the kinetic study of the decomposition of Mannich bases, which is significant in the field of organic reaction mechanisms (Dolgaya et al., 1967).
Synthesis of Tin Chalcogenide Materials : This compound is involved in the synthesis of tin aminothiolate compounds, which are precursors for tin chalcogenide materials in material science (Park et al., 2020).
Crystal Structure and Theoretical Study : It is pivotal in the synthesis and structural study of certain compounds, contributing to the field of crystallography and computational chemistry (Guan-ping et al., 2011).
pH- and Temperature-Sensitive Hydrogels : Its derivatives are used in the synthesis of pH- and temperature-sensitive hydrogels, important in biomedical applications (Çavuş & Gürdağ, 2007).
Fluorescence Imaging in Cells : Derivatives of this compound are used in high-resolution fluorescence imaging of zinc ions in cells, indicating its importance in bioimaging and diagnostics (Lee et al., 2015).
Biological Fuel Production : It has been studied in the context of biofuel production, particularly in the anaerobic production of 2-methylpropan-1-ol in Escherichia coli, showcasing its potential in sustainable energy research (Bastian et al., 2011).
Photocatalytic Degradation Studies : It is used in studies investigating the photocatalytic degradation of alkanolamines, relevant in environmental chemistry and waste treatment (Lu et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(dimethylamino)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRIICDYQTTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430703 | |
Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-2-methylpropan-2-OL | |
CAS RN |
14123-48-9 | |
Record name | 1-(Dimethylamino)-2-methyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14123-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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